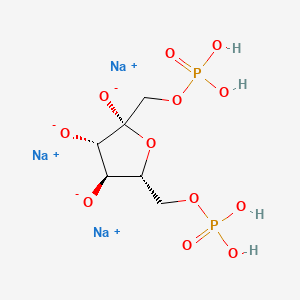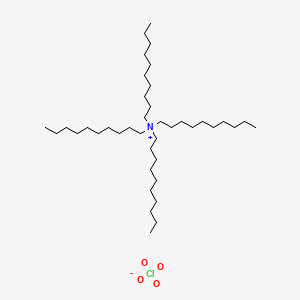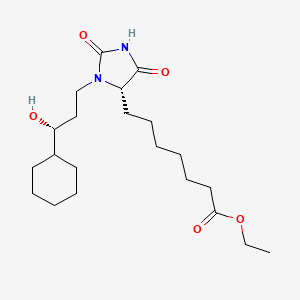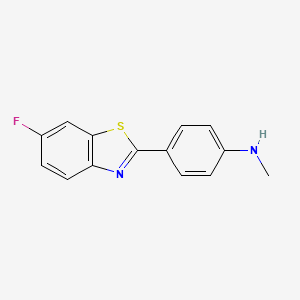
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a methyl group attached to the nitrogen atom of the aniline moiety
Métodos De Preparación
The synthesis of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline typically involves the condensation of 6-fluoro-2-aminobenzothiazole with N-methylaniline. The reaction is usually carried out under mild conditions using a suitable condensing agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the aniline moiety, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often target the benzothiazole ring, resulting in the formation of dihydrobenzothiazole derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This substitution reaction is facilitated by the electron-withdrawing nature of the fluorine atom, making the carbon atom more susceptible to nucleophilic attack.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, the compound binds to the active site of the target enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the enzyme’s activity, thereby modulating the physiological processes regulated by the enzyme .
In the case of its antinociceptive effects, the compound may interact with receptors involved in pain signaling pathways, such as the transient receptor potential vanilloid subtype 1 (TRPV1) or peroxisome proliferator-activated receptor-α (PPAR-α). By modulating these pathways, the compound can reduce pain perception and inflammation .
Comparación Con Compuestos Similares
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline can be compared with other benzothiazole derivatives, such as:
4-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine: This compound shares the benzothiazole core but differs in the substituent attached to the nitrogen atom.
N-[4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]-L-alaninamide: This derivative has shown potential as an antifungal agent and is structurally similar to this compound, with an additional alaninamide moiety.
1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides: These compounds have been synthesized as potential antifungal agents and share the benzothiazole core with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1071423-41-0 |
|---|---|
Fórmula molecular |
C14H11FN2S |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline |
InChI |
InChI=1S/C14H11FN2S/c1-16-11-5-2-9(3-6-11)14-17-12-7-4-10(15)8-13(12)18-14/h2-8,16H,1H3 |
Clave InChI |
QLWFXLJVGCECSV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


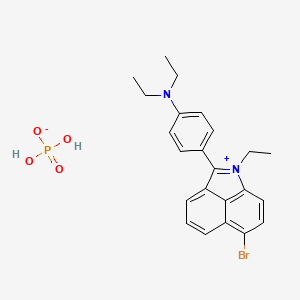
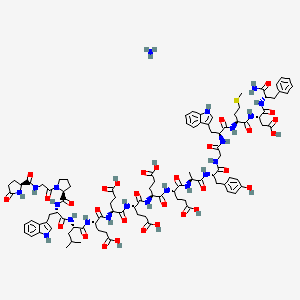
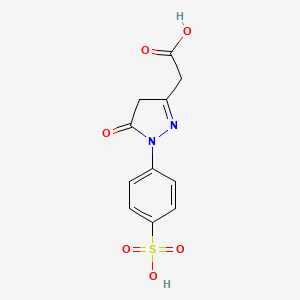
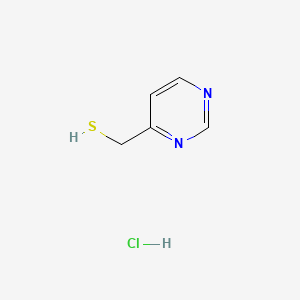
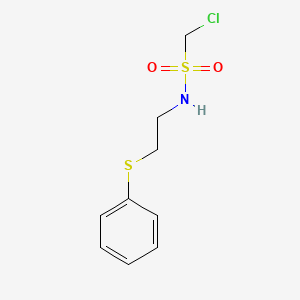
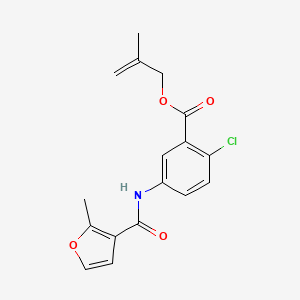
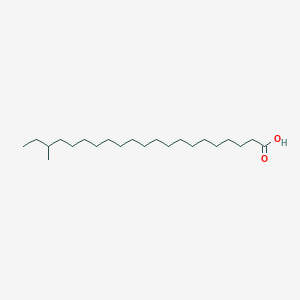
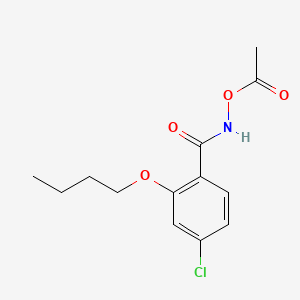
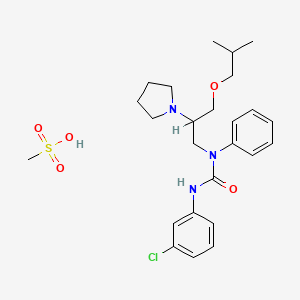

![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
